2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid 2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13418671
InChI: InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)
SMILES:
Molecular Formula: C29H30N2O6
Molecular Weight: 502.6 g/mol

2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid

CAS No.:

Cat. No.: VC13418671

Molecular Formula: C29H30N2O6

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid -

Specification

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
IUPAC Name 3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)
Standard InChI Key ZKSJJSOHPQQZHC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound, with the systematic IUPAC name 3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, has a molecular formula of C₂₉H₃₀N₂O₆ and a molecular weight of 502.6 g/mol. Its structure integrates two critical protecting groups:

  • tert-Butoxycarbonyl (Boc): Protects the α-amino group.

  • Fluorenylmethyloxycarbonyl (Fmoc): Shields the side-chain amine on the phenyl ring .

Table 1: Key Identifiers

PropertyValueSource
CAS NumberNot explicitly listed
Molecular FormulaC₂₉H₃₀N₂O₆
Molecular Weight502.6 g/mol
IUPAC NameSee Section 1.1
PubChem CID4712502

Stereochemical Features

The molecule contains a chiral center at the second carbon of the propanoic acid chain, conferring (S)-configuration in biologically active forms . This stereochemistry is critical for its interactions in peptide synthesis and enzymatic processes.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step protocols to introduce protective groups and assemble the backbone:

  • Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate under alkaline conditions .

  • Fmoc Introduction: The phenylamine group is shielded via reaction with Fmoc-Cl (fluorenylmethyl chloroformate) in dimethylformamide (DMF).

  • Coupling Reactions: Carbodiimide-based reagents (e.g., DCC) facilitate amide bond formation between the amino acid and resin-bound peptides.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, NaOH, THF/H₂O, 0°C → RT85–90%
Fmoc ProtectionFmoc-Cl, DIPEA, DMF, 25°C78–82%
DeprotectionPiperidine/DMF (20%), 25°C, 30 min>95%

Purification and Characterization

Reverse-phase HPLC and mass spectrometry are employed to confirm purity (>98%). Crystallization from ethyl acetate/hexane mixtures yields high-purity material.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.

  • Stability: Stable at −20°C under anhydrous conditions; susceptible to hydrolysis in acidic/basic media.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O, ester) and 1650 cm⁻¹ (amide I band).

  • NMR: δ 1.4 ppm (tert-butyl), δ 4.3–4.5 ppm (Fmoc CH₂), δ 7.2–7.8 ppm (aromatic protons) .

Chemical Reactivity and Stability

Protective Group Removal

  • Boc Deprotection: Achieved with trifluoroacetic acid (TFA) in dichloromethane .

  • Fmoc Cleavage: Piperidine (20% in DMF) selectively removes Fmoc without affecting Boc.

Peptide Coupling

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its activated ester forms (e.g., HOBt/DIC) enable efficient amide bond formation.

Applications in Scientific Research

Peptide Synthesis

The dual protection strategy (Boc/Fmoc) allows orthogonal deprotection, enabling sequential peptide chain elongation . This is pivotal for synthesizing complex peptides with multiple functional groups.

Drug Development

The compound is a precursor in kinase inhibitor and anticancer agent development. For example, derivatives have shown activity against EGFR (epidermal growth factor receptor) in vitro.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀Source
4-NHBoc-Phe-FmocEGFR kinase12 nM
Fmoc-Boc-dipeptideMMP-945 nM

Comparative Analysis with Related Compounds

Structural Analogues

  • Fmoc-Phe(4-NHBoc)-OH: Differs in phenyl substitution pattern; lower solubility .

  • Boc-Tyr(tBu)-OH: Lacks Fmoc group, limiting orthogonal protection strategies .

Functional Advantages

The compound’s dual protection enables modular synthesis, outperforming mono-protected analogues in complex peptide assembly .

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